molecular formula C19H24N2O2 B2900131 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione CAS No. 862814-05-9

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione

Cat. No.: B2900131
CAS No.: 862814-05-9
M. Wt: 312.413
InChI Key: HGWUDJQFEMKJJU-UHFFFAOYSA-N
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione is a high-purity synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a unique hybrid structure combining a 1,2-dimethylindole system with a 2,6-dimethylpiperidine moiety through an ethane-1,2-dione linker. The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active compounds and pharmaceutical agents . Research indicates that synthetic indole derivatives demonstrate significant potential in various therapeutic areas, including oncology . Specifically, certain indole-based compounds have shown promising antitumor activities by inducing apoptosis in cancer cells through intrinsic mitochondrial pathways, characterized by increased cytochrome-c release, modulation of Bcl-2 and Bax expression, and activation of caspases-3 and -9 . Furthermore, the structural similarity to other dione-containing molecules suggests potential applications in developing enzyme inhibitors and targeting protein-protein interactions . The presence of the piperidine dione moiety may contribute to the compound's molecular recognition properties, as similar structural elements are found in various pharmacologically active molecules . This compound is provided as a research chemical for laboratory investigations exclusively. It is intended for in vitro studies and not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-8-7-9-13(2)21(12)19(23)18(22)17-14(3)20(4)16-11-6-5-10-15(16)17/h5-6,10-13H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWUDJQFEMKJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as 2-methylindole, through a Friedel-Crafts acylation reaction.

    Introduction of the Piperidine Moiety: This step could involve the reaction of the indole derivative with a piperidine derivative under basic conditions.

    Final Coupling: The final step might involve coupling the intermediate with an appropriate reagent to form the ethane-1,2-dione moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield a fully saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The piperidine moiety might enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Pharmacokinetic/Biological Notes Source
Target Compound: 1-(1,2-Dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione C19H23N2O2 2,6-Dimethylpiperidine Unknown; structural analogs suggest FGFR2 affinity Derived from
1-(1,2-Dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione (CAS 862813-97-6) C18H22N2O2 3-Methylpiperidine No toxicity data; similar indole-dione scaffold
PubChem CID:507883 (1-[7-(Benzimidazol-2-yl)-4-fluoro-1H-indol-3-yl]-2-(4-benzoylpiperazin-1-yl)ethane-1,2-dione) C27H20FN5O3 4-Benzoylpiperazine, 4-fluoroindole Non-toxic, superior pharmacokinetics vs. reference drugs
BMS626529 (Temsavir) C24H23N7O4 Pyrrolo[2,3-c]pyridine, 4-methoxy HIV inhibitor; targets viral entry
862831-31-0 (1-(1,2-Dimethyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione) C21H21N2O2 2-Methylindoline Unknown; indole-indoline hybrid

Key Observations:

Piperidine/Piperazine Substituents: The target compound’s 2,6-dimethylpiperidine group contrasts with the 3-methylpiperidine in CAS 862813-97-6 and the 4-benzoylpiperazine in CID:507883 . CID:507883’s benzoylpiperazine moiety contributes to its non-toxic profile and high binding affinity, possibly due to increased π-π stacking interactions with target proteins .

Core Heterocyclic Systems :

  • The target’s indole core is shared with CID:507883 and CAS 862813-97-6, whereas BMS626529 uses a pyrrolo[2,3-c]pyridine core . Indole derivatives are often explored for kinase inhibition (e.g., FGFR2 in ), while pyrrolopyridine systems like BMS626529 target viral glycoproteins .

Biological Activity :

  • CID:507883 demonstrates FGFR2 inhibition with favorable pharmacokinetics, suggesting the target compound’s indole-dione scaffold may have similar applications .
  • BMS626529 highlights the therapeutic versatility of dione derivatives, though its larger molecular weight (473.5 g/mol) may limit blood-brain barrier penetration compared to the target compound .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione?

  • Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^k factorial design can identify critical factors influencing yield and purity while minimizing experimental runs . NMR and HRMS (as in ) should validate structural integrity, with statistical analysis (ANOVA) to resolve parameter interactions .

Q. How can impurities in the final product be systematically identified and quantified?

  • Methodological Answer : Employ HPLC or UPLC with high-resolution mass spectrometry (HRMS) to detect impurities. Use spiking experiments with synthesized analogs (e.g., lists related impurities in indole derivatives) to confirm retention times. Acceptance criteria should align with ICH guidelines (e.g., ≤0.15% for unspecified impurities) .

Q. What safety protocols are critical during handling due to the compound’s structural complexity?

  • Methodological Answer : Follow GHS hazard classifications (e.g., H302, H315, H319) as outlined in Safety Data Sheets (SDS) for structurally similar piperidine derivatives (). Implement engineering controls (fume hoods) and personal protective equipment (PPE) to mitigate inhalation and dermal exposure risks .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for modifying substituents on the indole or piperidine moieties?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and thermodynamic stability of intermediates. For example, ICReDD’s reaction path search methods () integrate quantum calculations with experimental feedback to optimize substituent effects on reactivity . Tools like COMSOL Multiphysics can simulate reaction kinetics under varying conditions .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low reproducibility?

  • Methodological Answer : Conduct Design of Experiments (DoE) to isolate confounding variables (e.g., moisture sensitivity, side reactions). Use LC-MS/MS to track unexpected byproducts () and compare with computational predictions (). Reproducibility issues may require revisiting reaction fundamentals (e.g., solvent purity, inert atmosphere) as per CRDC subclass RDF2050112 .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ STD-NMR or surface plasmon resonance (SPR) to study binding affinities. For structural analogs (e.g., ), pyridine and indole substituents influence bioactivity; similar SAR studies can guide modifications. Molecular docking simulations (AutoDock Vina) paired with in vitro assays validate hypotheses .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradability testing (e.g., closed bottle test). Use QSAR models to predict ecotoxicity (e.g., bioaccumulation potential) if experimental data are lacking (). Advanced oxidation processes (AOPs) can simulate degradation pathways under environmental conditions .

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